molecular formula C25H37N5O2S B611532 UAMC-3203

UAMC-3203

Cat. No.: B611532
M. Wt: 471.7 g/mol
InChI Key: HSYSVXKJIVUNBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

    UAMC-3203: is a chemical compound with the following properties:

  • Mechanism of Action

    Target of Action

    UAMC-3203 primarily targets the process of ferroptosis . Ferroptosis is a regulated form of cell death that is iron-dependent and characterized by lipid peroxidation . It plays a crucial role in various pathological conditions, including neurodegenerative diseases and cancer .

    Mode of Action

    This compound acts as a potent inhibitor of ferroptosis . It interacts with the biochemical processes that lead to ferroptosis, effectively inhibiting this form of cell death . The compound inserts rapidly into a phospholipid bilayer in silico, aligning with the current understanding of the mechanism of action of these compounds .

    Biochemical Pathways

    This compound affects the biochemical pathways involved in ferroptosis. It inhibits the accumulation of iron and the subsequent lipid peroxidation that leads to cell death . By doing so, it can prevent the damage caused by ferroptosis in various disease models .

    Pharmacokinetics

    The pharmacokinetic properties of this compound contribute to its bioavailability and efficacy. It has been found to be well-tolerated in animal models, with no signs of toxicity or inflammation observed . Moreover, it has been shown to have a rapid distribution into various tissues after administration .

    Result of Action

    The inhibition of ferroptosis by this compound has several molecular and cellular effects. It reduces the loss and demyelination of neurons, restrains the activation and proliferation of astrocytes and microglia, and inhibits the secretion of related inflammatory cytokines . These effects contribute to the compound’s potential therapeutic benefits in conditions such as spinal cord injury and atherosclerosis .

    Action Environment

    The action of this compound can be influenced by various environmental factors. For instance, the inhibitory microenvironment that forms after a spinal cord injury is a key factor in the compound’s efficacy in treating this condition . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature .

    Biochemical Analysis

    Biochemical Properties

    UAMC-3203 has been shown to inhibit ferroptosis in IMR-32 neuroblastoma cells with an IC50 value of 10 nM . It interacts with enzymes, proteins, and other biomolecules involved in the regulation of ferroptosis, such as glutathione peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation .

    Cellular Effects

    This compound has been found to have a positive effect on various types of cells and cellular processes. For instance, it has been shown to reduce the loss and demyelination of neurons, restrain the activation and proliferation of astrocytes and microglia, and decrease the secretion of related inflammatory cytokines . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

    Molecular Mechanism

    The molecular mechanism of this compound involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. It exerts its effects at the molecular level by inhibiting the process of ferroptosis, a form of cell death that is driven by iron-dependent lipid peroxidation .

    Temporal Effects in Laboratory Settings

    In laboratory settings, this compound has shown stability over time. For example, a this compound solution (100 µM) was found to be stable for up to 30 days at 4 °C, 37 °C, and room temperature .

    Dosage Effects in Animal Models

    In animal models, the effects of this compound vary with different dosages. For instance, it has been shown to significantly reduce plasma lactate dehydrogenase levels in mice when administered at a dose of 20 µmol/kg .

    Metabolic Pathways

    This compound is involved in the metabolic pathways related to ferroptosis. It interacts with enzymes such as GPX4 and affects metabolic flux and metabolite levels .

    Transport and Distribution

    This compound is transported and distributed within cells and tissues. After administration, it is rapidly removed from the blood and enters various tissues. Significant levels of this compound have been detected in tissues such as the liver, kidneys, and lungs .

    Preparation Methods

      Synthetic Routes: Detailed synthetic routes for UAMC-3203 are not widely available in the literature. it is synthesized using specific chemical reactions.

      Reaction Conditions: Unfortunately, specific reaction conditions are not publicly disclosed.

      Industrial Production: Information regarding industrial-scale production methods is limited.

  • Chemical Reactions Analysis

      Reactions Undergone: UAMC-3203 may undergo various chemical reactions, including oxidation, reduction, and substitution

      Common Reagents and Conditions: Common reagents used in ferroptosis research include lipid peroxidation inducers (such as erastin), iron chelators, and antioxidants.

      Major Products: The major products resulting from this compound reactions are not explicitly reported.

  • Scientific Research Applications

      Chemistry: UAMC-3203 is primarily studied in the context of ferroptosis research, contributing to our understanding of lipid metabolism and oxidative stress.

      Biology: Researchers investigate its impact on cell survival, lipid homeostasis, and iron metabolism.

      Medicine: this compound holds promise as a potential therapeutic target for diseases involving ferroptosis dysregulation.

      Industry: While not directly used in industry, its study informs drug development and disease treatment strategies.

  • Comparison with Similar Compounds

    Biological Activity

    UAMC-3203 is a novel ferroptosis inhibitor that has garnered attention for its potential therapeutic applications in various pathological conditions, particularly those associated with oxidative stress and iron overload. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, efficacy in preclinical studies, and implications for clinical applications.

    Pharmacokinetics of this compound

    This compound exhibits favorable pharmacokinetic properties, characterized by high solubility and extensive tissue distribution. In studies conducted on mice and rats, the compound demonstrated:

    • Half-Life : Approximately 3–4 hours in mice and 4–6 hours in rats.
    • Tissue Distribution : Tissue-to-plasma ratios ranged from 10.5 to 219 in mice and 12.5 to 114 in rats, indicating significant distribution across various tissues.
    • Blood-Brain Barrier Penetration : Minimal detection in spinal fluid and brain tissues suggests limited ability to cross the blood-brain barrier, which may reduce central nervous system side effects .

    Efficacy Against Ferroptosis

    This compound has shown superior efficacy in mitigating ferroptosis-related damage compared to other inhibitors like Fer1 and Lip1. Key findings from various studies include:

    • Reduction of Organ Dysfunction : this compound significantly reduced plasma injury biomarkers such as LDH, CK, AST, and ALT in models of iron overload-induced multiorgan dysfunction. This was reflected in improved survival rates in animal models .
    • Myocardial Function Improvement : In a rat model of cardiac arrest, treatment with this compound improved myocardial function as measured by echocardiography and microcirculation assessments post-resuscitation .

    Case Study 1: Multiorgan Dysfunction Syndrome (MODS)

    In a study assessing the impact of this compound on MODS induced by iron overload, mice treated with this compound showed a 60% survival rate , significantly higher than controls. The treatment resulted in lower levels of plasma iron and reduced lipid peroxidation markers compared to untreated groups .

    Case Study 2: Post-Resuscitation Myocardial Dysfunction

    A study involving post-resuscitation myocardial dysfunction demonstrated that this compound improved ejection fraction (EF) and cardiac output (CO) significantly at various time points after resuscitation. The compound was found to be more effective than Deferoxamine (DFO) at certain intervals, indicating its potential as a therapeutic agent in acute cardiac events .

    This compound functions primarily by inhibiting ferroptosis—a form of regulated cell death driven by iron-dependent lipid peroxidation. The compound effectively reduces levels of reactive oxygen species (ROS) and lipid peroxidation products, thereby protecting cells from oxidative damage. Notably, it has been shown to modulate key ferroptosis markers such as glutathione peroxidase 4 (GPX4) and non-heme iron levels .

    Comparative Efficacy Table

    CompoundIC50 (nM)Half-Life (h)Survival Rate (%)Organ Dysfunction Reduction
    This compound102060Significant
    Fer1330.1N/AModerate
    DeferoxamineN/AN/AN/AModerate

    Properties

    IUPAC Name

    3-(benzylamino)-4-(cyclohexylamino)-N-(2-piperazin-1-ylethyl)benzenesulfonamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C25H37N5O2S/c31-33(32,28-15-18-30-16-13-26-14-17-30)23-11-12-24(29-22-9-5-2-6-10-22)25(19-23)27-20-21-7-3-1-4-8-21/h1,3-4,7-8,11-12,19,22,26-29H,2,5-6,9-10,13-18,20H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    HSYSVXKJIVUNBR-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CCC(CC1)NC2=C(C=C(C=C2)S(=O)(=O)NCCN3CCNCC3)NCC4=CC=CC=C4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C25H37N5O2S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    471.7 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.